Product packaging for 3'-Fluoro-2',3'-dideoxy-5-ethyluridine(Cat. No.:CAS No. 108895-53-0)

3'-Fluoro-2',3'-dideoxy-5-ethyluridine

货号: B12790150
CAS 编号: 108895-53-0
分子量: 258.25 g/mol
InChI 键: SSFQGWVTTOGGKN-DJLDLDEBSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

3'-Fluoro-2',3'-dideoxy-5-ethyluridine is a synthetic nucleoside analogue characterized by modifications at the 2', 3', and 5 positions of the uridine scaffold. The 2' and 3' dideoxy modification, combined with a 3'-fluoro substituent, is a key structural feature known to affect the sugar ring's conformation and its interaction with viral polymerase enzymes. This alteration is central to its potential role as a chain terminator, a mechanism employed by several antiviral therapeutics where the incorporation of the analogue into a growing DNA chain prevents further elongation. The additional 5-ethyl substitution on the nucleobase may influence lipophilicity, metabolic stability, and binding affinity, offering a avenue to explore structure-activity relationships against viral targets. Research into this compound is primarily focused on its applications in molecular biology and virology, particularly in the study of nucleic acid synthesis and repair mechanisms. It serves as a valuable tool for investigating the mechanisms of action of antiviral drugs and for exploring novel inhibitors of viral replication. Researchers can use this compound to probe the substrate specificity of viral polymerases and to develop new therapeutic strategies against a range of viruses. For Research Use Only. This product is not intended for the diagnosis, treatment, mitigation, or prevention of any disease in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15FN2O4 B12790150 3'-Fluoro-2',3'-dideoxy-5-ethyluridine CAS No. 108895-53-0

3D Structure

Interactive Chemical Structure Model





属性

CAS 编号

108895-53-0

分子式

C11H15FN2O4

分子量

258.25 g/mol

IUPAC 名称

5-ethyl-1-[(2R,4S,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C11H15FN2O4/c1-2-6-4-14(11(17)13-10(6)16)9-3-7(12)8(5-15)18-9/h4,7-9,15H,2-3,5H2,1H3,(H,13,16,17)/t7-,8+,9+/m0/s1

InChI 键

SSFQGWVTTOGGKN-DJLDLDEBSA-N

手性 SMILES

CCC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)F

规范 SMILES

CCC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)F

产品来源

United States

Synthetic Pathways and Chemical Modifications of 3 Fluoro 2 ,3 Dideoxy 5 Ethyluridine

Established Synthetic Methodologies for 3'-Fluoro-2',3'-dideoxy-5-ethyluridine

While specific literature detailing the synthesis of this compound is not extensively available, established methodologies for closely related analogs, particularly 3'-fluoro-3'-deoxythymidine (FLT), provide a clear and applicable blueprint for its synthesis. Thymidine (B127349) differs from 5-ethyluridine (B1619342) only by the substitution at the C5 position of the uracil (B121893) base (methyl vs. ethyl), and their chemical reactivities are highly similar, allowing for analogous synthetic routes.

The most prevalent and efficient method for introducing a fluorine atom at the 3'-position of a dideoxynucleoside involves a nucleophilic substitution reaction on a precursor where the 3'-hydroxyl group has been converted into a good leaving group.

A common synthetic pathway, analogous to that used for FLT, would start from a suitably protected 5-ethyl-2'-deoxyuridine precursor. The key steps are:

Protection: The 5'-hydroxyl group is protected, typically with a dimethoxytrityl (DMTr) group, to prevent it from participating in subsequent reactions.

Activation of the 3'-Hydroxyl Group: The 3'-hydroxyl group is activated by converting it into an excellent leaving group. A widely used group for this purpose is the nosylate (B8438820) (2-nitrobenzenesulfonate) group. This is achieved by reacting the 5'-protected nucleoside with 2-nitrobenzenesulfonyl chloride in the presence of a base like pyridine (B92270).

Nucleophilic Fluorination: The crucial step is the displacement of the 3'-nosylate group with a fluoride (B91410) ion. This is typically performed using a fluoride salt, such as tetrabutylammonium (B224687) fluoride (TBAF) or cesium fluoride (CsF), in an appropriate solvent. This reaction proceeds with an inversion of stereochemistry at the C3' center.

Deprotection: The 5'-DMTr protecting group is removed under mild acidic conditions, such as with aqueous acetic acid, to yield the final this compound.

This synthetic approach is highly efficient for producing 3'-fluorinated pyrimidine (B1678525) nucleosides.

Synthesis of Related 3'-Fluoro- and 3'-Azido-Substituted Pyrimidine 2',3'-Dideoxynucleoside Analogs

The synthesis of 3'-substituted dideoxynucleosides is a well-explored area of medicinal chemistry. Comparing the routes to 3'-fluoro and 3'-azido analogs of common pyrimidine nucleosides reveals distinct strategies tailored to the desired substituent.

The introduction of a substituent at the 3'-position is a key modification that often imparts chain-terminating properties to the nucleoside analog. The two most clinically significant 3'-substituents are fluoro and azido (B1232118) groups.

Synthesis of 3'-Fluoro Analogs: As described previously, the primary route involves nucleophilic substitution using a fluoride source on a precursor with an activated 3'-hydroxyl group (e.g., mesylate, tosylate, or nosylate). umich.edu An alternative method involves the use of fluorinating agents like diethylaminosulfur trifluoride (DAST), which can directly fluorinate a hydroxyl group, though sometimes with rearrangements. ucl.ac.uk A third, convergent approach involves synthesizing a fluorinated sugar derivative first and then coupling it with the desired pyrimidine base (e.g., thymine, uridine, or cytidine) in a glycosylation reaction. ucl.ac.uk

Synthesis of 3'-Azido Analogs: The synthesis of 3'-azido nucleosides, such as the renowned anti-HIV drug Zidovudine (B1683550) (AZT or 3'-azido-3'-deoxythymidine), often utilizes a different strategy. A common method involves the ring-opening of a 2',3'-anhydro (epoxide) intermediate. lookchem.com For instance, starting from thymidine, an anhydro-nucleoside can be formed between the C2' and C3' positions. This strained ring is then opened by a nucleophilic azide (B81097) source, such as lithium azide or sodium azide, which attacks the C3' position to introduce the azido group. lookchem.comacs.org Alternatively, similar to the fluoro-analogs, a leaving group at the 3'-position can be displaced by an azide salt. sigmaaldrich.com

The table below summarizes and compares these common synthetic strategies.

Target CompoundPrecursorKey Reagent(s)Synthetic Strategy
3'-Fluoro-dideoxythymidine (FLT) 5'-O-DMTr-3'-O-nosyl-thymidineTetrabutylammonium fluoride (TBAF)Nucleophilic substitution of a leaving group umich.edu
3'-Fluoro-dideoxyuridine 2',3'-Anhydro-uridineHydrogen fluoride (HF) / DASTRing-opening / Direct fluorination ucl.ac.uk
3'-Azido-dideoxythymidine (AZT) ThymidineDiphenyl carbonate, NaN₃Formation and opening of a 2,3'-anhydro intermediate
3'-Azido-dideoxycytidine 2',3'-Epoxy-lyxofuranosyl cytosineSodium azide (NaN₃)Epoxide ring-opening lookchem.com
3'-Azido-dideoxyuridine UridineTriphenylphosphine, DIAD, Lithium AzideMitsunobu reaction followed by azide substitution acs.org

Strategies for Phosphate (B84403) and Prodrug Modifications

Nucleoside analogs must be converted intracellularly to their triphosphate form to exert their activity as polymerase inhibitors. This phosphorylation is often inefficient and can be a rate-limiting step. Therefore, prodrug strategies that deliver the nucleoside as a pre-phosphorylated species are of significant interest.

Simple 5'-dialkyl phosphates are not common, as the more sophisticated prodrugs detailed below have proven more effective. However, the synthesis of the crucial 5'-monophosphate intermediate is the first step. This is typically achieved by reacting the 5'-hydroxyl group of the nucleoside with a phosphorylating agent like phosphoryl chloride (POCl₃) in a trialkyl phosphate solvent.

From the 5'-monophosphate, more complex prodrugs can be synthesized. Notable examples include:

SATE (S-acyl-2-thioethyl) Prodrugs: In this approach, the nucleoside 5'-monophosphate is activated and coupled with an S-acyl-2-thioethanol derivative. These prodrugs are designed to be cleaved intracellularly by esterases to release the 5'-monophosphate.

Phosphoramidate (B1195095) (ProTide) Prodrugs: This highly successful strategy involves masking the phosphate group with an amino acid ester and an aryl group. A common synthetic route involves reacting the nucleoside with an aryl phosphorodichloridate, followed by reaction with an amino acid ester. acs.org These prodrugs can effectively bypass the initial phosphorylation step.

The bis(2,2,2-trihaloethyl) group is a well-established phosphate protecting group that can be removed under mild reductive conditions. Its use creates a neutral, lipophilic phosphotriester prodrug that can more easily cross cell membranes.

The synthesis involves a direct, one-step phosphorylation of the nucleoside. The 5'-hydroxyl group of the nucleoside (which may have other positions protected, e.g., a 3'-O-acetyl group) is reacted with a phosphorylating agent such as bis(2,2,2-trichloroethyl) phosphorochloridate or the corresponding trifluoroethyl analog. lookchem.com The reaction is typically carried out in a non-protic solvent like pyridine or THF at a cool temperature. The resulting product is the neutral 5'-bis(2,2,2-trihaloethyl) phosphotriester derivative of the parent nucleoside. This strategy has been applied to various nucleosides, including thymidine derivatives, to enhance their biological evaluation. lookchem.com

Development of Triphosphate Prodrugs to Circumvent Phosphorylation Pathways

Synthetic nucleosides are a cornerstone of antiviral and anticancer chemotherapy, but they are not inherently active. nih.gov To exert their therapeutic effect, they must be metabolized within the cell to their corresponding 5'-triphosphate (NTP) form. nih.govgoogle.com This multi-step phosphorylation process is mediated by host cell kinases, which often exhibit high substrate specificity. nih.gov This specificity can be a significant hurdle, preventing the efficient conversion of many promising nucleoside analogues into their active triphosphate metabolites. nih.gov

To overcome this metabolic bottleneck, researchers have developed innovative prodrug strategies designed to deliver the nucleoside triphosphate directly into the cell, thus bypassing the entire enzymatic phosphorylation sequence. nih.govnih.gov These approaches avoid reliance on cellular kinases and can prevent metabolic pathways that lead to the deactivation and clearance of the potential drug. nih.gov

One prominent strategy is the "TriPPPro" concept, which masks the charges of the triphosphate moiety with lipophilic groups, allowing the molecule to permeate the cell membrane. nih.gov Once inside the cell, these masking groups are cleaved by cellular enzymes, such as esterases, to release the active NTP. nih.gov Key features of these designs include:

Lipophilic Modification : To ensure membrane permeability, lipophilic groups are attached, often restricted to the terminal phosphate to maintain some structural resemblance to the natural substrate. nih.gov

Enzymatic Trigger : The release mechanism is typically triggered by intracellular enzymes like carboxyesterases, ensuring the prodrug is activated at the desired site. nih.gov

Bipartite Prodrug Moiety : Lipophilicity is often conferred by long aliphatic chains within a two-part prodrug structure. nih.gov

A novel microwave-accelerated synthesis method has been developed for a class of aryloxy phosphoramidate prodrugs known as γ-ProTriP. acs.org This technique involves masking the gamma (γ) phosphate of a nucleoside triphosphate with an aryloxy group and an amino acid ester. acs.org The resulting triphosphate prodrugs have demonstrated good chemical stability at physiological pH and have been successfully applied to approved anticancer nucleoside analogues like clofarabine (B1669196) and gemcitabine. acs.org This methodology could be extended to nucleosides like this compound to enhance their intracellular delivery and activation.

Stereochemical Considerations in Synthesis: L-Enantiomers and Their Derivatives

The biological activity of nucleoside analogues is highly dependent on their stereochemistry. While natural nucleosides exist as D-enantiomers, their synthetic L-counterparts have emerged as a significant class of therapeutic agents. mdpi.com L-nucleosides are often poor substrates for mammalian catabolic enzymes, which can lead to improved metabolic stability and pharmacokinetic profiles.

The synthesis of L-nucleosides typically starts from chiral precursors such as L-sugars (e.g., L-arabinose) or other readily available chiral molecules like D-sorbitol. mdpi.comnih.gov For example, 2′-fluoro-5-methyl-β-L-arabinofuranosyluracil (Clevudine) was first synthesized from L-arabinose. mdpi.com Similarly, 2',3'-dideoxy-3'-fluoro-L-ribonucleosides have been synthesized from D-sorbitol, where a key intermediate was condensed with pyrimidine and purine (B94841) bases to yield the target L-nucleosides. nih.gov

The introduction of a fluorine atom at the sugar moiety, as in this compound, adds another layer of stereochemical complexity. The stereochemistry of fluorine incorporation is critical and can be controlled by the choice of fluorinating agent and reaction pathway. For instance, the synthesis of 3'-α-fluoro-2',3'-dideoxyguanosine was achieved from guanosine, with the reaction proceeding through a bromonium cation intermediate that dictated the stereochemical outcome. nih.gov Structural and stereochemical assignments for fluorinated nucleosides are definitively confirmed using techniques like Nuclear Overhauser Effect (NOE) spectroscopy and X-ray crystallography. nih.gov

Research comparing D- and L-enantiomers of nucleoside analogues has revealed significant differences in their interaction with human DNA polymerases. nih.gov For example, the 5'-triphosphate of the L-enantiomer of 2',3'-dideoxy-5-fluorocytidine (L-FddCTP) was a significantly less potent inhibitor of DNA polymerases γ and β compared to its D-enantiomer. nih.gov In contrast, L-dioxolane nucleoside analogues were found to be potent inhibitors of all cellular DNA polymerases studied. nih.gov These findings underscore the importance of stereochemistry in drug design and the potential for L-enantiomers to exhibit unique biological activity profiles. The synthesis and evaluation of the L-enantiomer of this compound and its triphosphate would be a critical step in its development to explore its full therapeutic potential.

Molecular and Cellular Mechanisms of Action of 3 Fluoro 2 ,3 Dideoxy 5 Ethyluridine

Analog Incorporation into Viral Nucleic Acids

The primary antiviral activity of nucleoside analogs like 3'-Fluoro-2',3'-dideoxy-5-ethyluridine is predicated on their ability to be incorporated into the growing nucleic acid chains of a virus, leading to the termination of the replication process. This is a multi-step process initiated by the structural similarity of the analog to natural nucleosides.

Mimicry of Natural Nucleosides and Competitive Inhibition

This compound is a synthetic compound that mimics natural deoxynucleosides, the essential building blocks for DNA synthesis. Due to this structural resemblance, it can compete with the natural nucleosides for the active site of viral polymerases, the enzymes responsible for synthesizing viral DNA or RNA. The triphosphate form of the analog acts as a competitive inhibitor of the viral reverse transcriptase. nih.gov The presence of the 5-ethyl group is anticipated to influence its binding affinity to these enzymes, potentially enhancing its selectivity for viral polymerases over host cell polymerases.

Mechanism of Viral DNA or RNA Chain Termination

The defining feature of this compound, and the key to its function as a chain terminator, is the presence of a fluorine atom at the 3'-position of the deoxyribose sugar ring, replacing the hydroxyl (-OH) group found in natural nucleosides. nih.govnih.gov This substitution is critical. During viral replication, DNA or RNA polymerases add new nucleotides to the 3'-hydroxyl group of the preceding nucleotide. Since the fluorinated analog lacks this 3'-hydroxyl group, once it is incorporated into the growing viral nucleic acid chain, no further nucleotides can be added. This effectively halts the elongation of the DNA or RNA strand, preventing the completion of the viral genome and, consequently, inhibiting viral replication. nih.govnih.gov The 5'-triphosphate derivatives of related 3'-fluoro-2',3'-dideoxynucleosides have been demonstrated to be potent terminators of DNA synthesis catalyzed by viral reverse transcriptase. nih.govnih.gov

Enzymatic Interactions and Inhibition Profiles

For a nucleoside analog to become an active chain terminator, it must first be converted into its triphosphate form within the host cell. This process of phosphorylation is carried out by cellular kinases.

Phosphorylation by Cellular Kinases

Thymidine (B127349) kinase is a key enzyme in the pyrimidine (B1678525) salvage pathway and is responsible for the initial phosphorylation of thymidine and its analogs. Research on 5-halogenated derivatives of 3'-fluoro-2',3'-dideoxyuridine has shown that these compounds have a marked affinity for thymidine kinase. nih.gov It is highly probable that this compound is also a substrate for thymidine kinase, which would catalyze its conversion to the monophosphate form. The anti-HIV-1 activity of the parent compound and its 5-halogeno derivatives can be reversed by the addition of thymidine, further supporting the role of thymidine kinase in their activation. nih.govnih.gov

The affinity of related compounds for thymidine kinase is presented in the table below, indicating that modifications at the 5-position can significantly influence this interaction.

CompoundRelative Affinity for MT4 Thymidine Kinase (Ki/Km)
3'-Fluoro-2',3'-dideoxyuridine (FddUrd)302
5-Halogeno-FddUrd analogues4.0-4.7

Data sourced from studies on related 5-halogeno-FddUrd analogues, suggesting that 5-position substitutions can greatly increase affinity for thymidine kinase. nih.gov

Deoxycytidine kinase is another important cellular enzyme involved in the phosphorylation of nucleoside analogs. The antiviral activity of related 3'-fluoro-2',3'-dideoxyuridine derivatives has been shown to be reversed by the addition of 2'-deoxycytidine, indicating an interaction with the deoxycytidine metabolic pathway, likely involving deoxycytidine kinase. nih.gov Therefore, it is plausible that this compound or its metabolites may also interact with deoxycytidine kinase, contributing to its phosphorylation and subsequent antiviral effect.

Preclinical Antiviral Efficacy and Selectivity Studies of 3 Fluoro 2 ,3 Dideoxy 5 Ethyluridine

Evaluation against Human Immunodeficiency Virus (HIV)

The potential of 3'-Fluoro-2',3'-dideoxy-5-ethyluridine as an anti-HIV agent has been explored in various preclinical studies, particularly within human lymphocyte cell lines, which are primary targets of the virus.

Activity in Human Lymphocyte Cell Lines (e.g., MT-4, H9)

Investigations into the anti-HIV activity of 3'-fluoro-substituted pyrimidine (B1678525) 2',3'-dideoxynucleoside analogues were conducted in human MT-4 lymphocytes. Within this research, the 3'-fluoro derivative of 2',3'-dideoxy-5-ethyluridine (ddEtUrd) was synthesized and evaluated. However, studies revealed that this specific compound did not exhibit a significant or marked antiviral effect against HIV in this cell line. nih.gov In contrast, other related 3'-fluoro-dideoxyuridine derivatives, such as those with 5-chloro, 5-bromo, or 5-iodo substitutions, demonstrated notable inhibitory effects on HIV-1 replication in MT-4 cells, with effective doses in the sub-micromolar range. nih.gov

While specific data for H9 cells for the 5-ethyl derivative is not extensively detailed in the primary literature, the lack of pronounced activity in the highly sensitive MT-4 cell line suggests a low probability of significant efficacy in other lymphocyte cell lines.

Comparative Antiviral Potency with Other Dideoxynucleoside Analogs

To better understand the therapeutic potential of this compound, its antiviral potency has been contextualized by comparison with other dideoxynucleoside analogs.

A direct comparison between the 3'-fluoro and 3'-azido substituted derivatives of 2',3'-dideoxy-5-ethyluridine in human MT-4 lymphocytes indicated that neither compound possessed a marked antiviral effect against HIV. nih.gov This is in stark contrast to other pyrimidine nucleosides where the 3'-substituent plays a critical role in antiviral potency. For instance, 3'-fluoro-2',3'-dideoxythymidine (FddThd) and 3'-azido-2',3'-dideoxythymidine (AZT) are potent inhibitors of HIV replication. nih.gov

The following table illustrates the comparative anti-HIV activity of various 3'-substituted pyrimidine dideoxynucleosides in MT-4 cells.

Compound50% Effective Dose (ED₅₀) in MT-4 cells (µM)Selectivity Index
3'-Fluoro-2',3'-dideoxythymidine (FddThd)0.001197
3'-Azido-2',3'-dideoxythymidine (AzddThd)0.0045000
3'-Fluoro-2',3'-dideoxyuridine (FddUrd)0.04500
3'-Azido-2',3'-dideoxyuridine (AzddUrd)0.36677
This compoundNot markedly activeNot reported
3'-Azido-2',3'-dideoxy-5-ethyluridineNot markedly activeNot reported

Data sourced from scientific literature. nih.gov

The parent compound, 2',3'-dideoxy-5-ethyluridine (ddEtUrd), is characterized as an antiretroviral compound with weak anti-HIV activity. It has been shown to be less potent in inhibiting the replication of HIV in human MT-4 lymphocytes. The introduction of a 3'-fluoro substitution to this molecule did not confer a significant enhancement of its antiviral properties.

Evaluation against Hepatitis Viruses

In addition to its assessment against HIV, the therapeutic potential of this compound has been investigated against other viral pathogens, notably the Hepatitis B Virus.

Inhibition of Hepatitis B Virus (HBV) Replication (in vitro studies)

The triphosphate form of this compound, known as 2',3'-dideoxy-3'-fluoro-5-ethyluridine triphosphate (F-5EtdUTP), was tested for its ability to inhibit the DNA polymerase activity associated with the Hepatitis B Virus (HBV) in vitro. The study revealed that F-5EtdUTP was a less efficient inhibitor of the HBV DNA polymerase compared to other 3'-fluoromodified nucleotide analogs. The 50% inhibitory dose (ID₅₀) for F-5EtdUTP was determined to be in the range of 3-5 µM. nih.gov

The following table presents the in vitro inhibitory activity of various modified nucleoside triphosphates against HBV DNA polymerase.

Compound (Triphosphate form)50% Inhibitory Dose (ID₅₀) (µM)
3'-Fluorothymidine triphosphate (FdTTP)0.15
2',3'-Didehydro-2',3'-dideoxythymidine triphosphate (ddeTTP)0.2
2',3'-Dideoxythymidine triphosphate (ddTTP)0.45
2',3'-Dideoxy-3'-fluoro-5-chlorouridine triphosphate (F-5CldUTP)0.8
2',3'-Dideoxy-3'-fluoro-5-ethyluridine triphosphate (F-5EtdUTP) 3-5
3'-Chlorothymidine triphosphate (CldTTP)3-5
3'-Rhodanothymidine triphosphate (SCNdTTP)3-5
2',3'-Dideoxy-3'-fluorouridine triphosphate (FdUTP)25
2',3'-Dideoxy-3'-fluoro-5-fluorouridine triphosphate (F-5FdUTP)25

Data sourced from in vitro studies of HBV DNA polymerase inhibition. nih.gov

Activity against Duck Hepatitis B Virus (DHBV) in Primary Hepatocytes

The Duck Hepatitis B Virus (DHBV) model serves as a critical preclinical tool for the evaluation of potential therapeutics against human Hepatitis B Virus (HBV) due to the similarities in their replication cycles. Primary duck hepatocytes are a key in vitro system for assessing the efficacy of antiviral compounds against DHBV.

Despite a thorough review of published scientific literature, no specific data on the in vitro activity of this compound against Duck Hepatitis B Virus (DHBV) in primary hepatocyte cultures were found. Research articles detailing the 50% effective concentration (EC₅₀) or the 90% effective concentration (EC₉₀) of this particular compound against DHBV are not available in the public domain. Therefore, a data table summarizing its anti-DHBV activity cannot be generated at this time.

For context, studies on other structurally related fluorinated pyrimidine nucleosides have been conducted. For instance, research on 2′,3′-dideoxy-2′,3′-didehydro-2′-fluoro-5-ethyluridine, a related but distinct compound, has shown some activity against DHBV. However, these findings cannot be directly extrapolated to this compound.

Assessment of Antiviral Spectrum within the Nucleoside Analog Class

The antiviral spectrum of a nucleoside analog is a crucial determinant of its potential clinical utility. Evaluation against a panel of different viruses helps to identify its range of activity and potential therapeutic applications.

Investigations into the antiviral activity of 3'-substituted derivatives of 2',3'-dideoxy-5-ethyluridine (ddEtUrd) have provided some insights into the potential spectrum of this compound. One study that synthesized and evaluated 3'-fluoro- and 3'-azido-substituted derivatives of several pyrimidine 2',3'-dideoxynucleosides reported that none of the 3'-substituted ddEtUrd derivatives exhibited a marked antiviral effect against human immunodeficiency virus (HIV) or Moloney murine sarcoma virus (MSV). This suggests that this compound may possess a narrow or limited spectrum of antiviral activity, at least concerning these two retroviruses.

A direct comparative assessment of the antiviral spectrum of this compound against other nucleoside analogs in a comprehensive data table is not possible due to the lack of specific activity data for this compound against a broader range of viruses in the available scientific literature.

Structure Activity Relationship Sar Studies of 3 Fluoro 2 ,3 Dideoxy 5 Ethyluridine and Analogs

Impact of 3'-Fluorine Substitution on Biological Activity and Conformation

The introduction of a fluorine atom at the 3'-position of the sugar moiety has profound effects on the biological activity and conformational preferences of dideoxynucleosides. nih.gov Fluorine is a small, highly electronegative atom that can significantly alter the electronic properties and stability of the furanose ring. nih.govnih.gov

The substitution of a hydroxyl group with fluorine at the 3'-position is a key strategy in designing antiviral nucleosides. This modification prevents the formation of the 3'-5' phosphodiester bond necessary for DNA chain elongation, acting as a chain terminator for viral DNA polymerases. nih.gov Molecular modeling studies on compounds like d-3'F-d4C have shown that the 3'-fluorine, in conjunction with a 2',3' double bond, interacts with the enzyme's active site, which can be correlated to the observed biological activity and resistance profiles. nih.gov

Table 1: Conformational Parameters of Fluorinated vs. Non-fluorinated Uridine Analogs

Compound Furanose Ring Conformation Pseudorotation Phase Angle (P)
3'-deoxy-3'-fluoro-5-methyluridine 2'-endo / 2'T3 164.3° - 170.2°
5-methyluridine 3'-endo / 3'T4 21.2°

Data sourced from a 2020 study on the influence of fluorine substitution on molecular conformation. nih.gov

Role of the 5-Ethyl Group on the Pyrimidine (B1678525) Base in Enzyme Binding and Potency

Modification at the 5-position of the pyrimidine base is a well-established strategy for enhancing the therapeutic properties of nucleoside analogs. The introduction of a 5-ethyl group can influence enzyme binding, metabolic stability, and antiviral potency.

Research has shown that extending the alkyl chain at the C5-position can have significant effects. For example, studies on 5-alkyluracil-bearing DNA templates demonstrated that 5-ethyluracil (B24673) could stimulate transcription to 200% compared to natural thymine. nih.gov This suggests that RNA polymerase can accommodate such modifications and that they can directly influence enzyme-template interactions. nih.gov The size and functionality of the 5-position substituent are critical. While smaller groups may be well-tolerated, bulkier groups can lead to steric hindrance and reduced activity.

Influence of Sugar Moiety Modifications on Cellular Uptake and Metabolism

The sugar moiety of nucleoside analogs is a primary target for chemical modification to improve their pharmacokinetic properties, including cellular uptake and metabolic activation. mdpi.com For a nucleoside analog to be effective, it must be transported into the target cell and then sequentially phosphorylated by cellular kinases to its active triphosphate form. mdpi.com

Modifications to the sugar ring can significantly impact these processes. nih.gov Glycosylation, the attachment of sugar moieties, has been used to target nucleic acids to specific cells via cell surface lectins. nih.gov However, the efficiency of uptake does not always correlate directly with the binding affinity of the sugar ligand to the cell surface receptor. nih.gov This suggests that intracellular trafficking and the ability of the compound to escape endosomal compartments are also critical factors. nih.gov

The metabolism of nucleoside analogs is complex. Nucleotide sugar metabolism primarily occurs in the cytosol and is regulated by various feedback mechanisms. acs.org Enzymes like 5′-nucleotidases can dephosphorylate nucleoside monophosphates, which can prevent the accumulation of potentially toxic metabolites but also inactivate the drug. nih.gov For example, the YjjG phosphatase in E. coli can dephosphorylate noncanonical pyrimidine derivatives like 5-fluoro-2′-deoxyuridine, preventing their incorporation into DNA and RNA. nih.gov Therefore, designing sugar modifications that optimize transport and ensure efficient phosphorylation while resisting premature degradation is a key challenge in drug development. mdpi.com

Stereochemical Effects on Antiviral Potency and Enzyme Specificity (e.g., L- vs. D-enantiomers)

Stereochemistry plays a pivotal role in the biological activity of nucleoside analogs. Naturally occurring nucleosides are in the D-configuration. For a long time, it was believed that only D-enantiomers would possess biological activity. However, the discovery that nucleoside analogs with the "unnatural" L-configuration can have potent antiviral effects was a major breakthrough in chemotherapy. nih.gov

A prime example is Lamivudine (B182088) (3TC), an L-nucleoside that is a potent inhibitor of HIV and HBV reverse transcriptases. nih.gov The antiviral activity of enantiomers is determined by the response of both the activating cellular kinases and the target viral polymerases. nih.gov Often, one enantiomer is significantly more active than the other. For instance, in the series of acyclic nucleoside analogs, the antiviral potency typically resides in a single enantiomer. nih.gov

The selectivity can be quite distinct. While many L-nucleosides have been developed, carbocyclic nucleoside analogs tend to be more enantioselective, favoring the D-configuration. nih.gov The differential recognition of D- and L-enantiomers by viral and cellular enzymes can lead to a better therapeutic index. L-nucleosides are often poorer substrates for cellular DNA polymerases, leading to lower host cell toxicity. This enantiomeric specificity is a crucial factor in designing safer and more effective antiviral drugs. nih.gov

Structural Determinants for Selective Inhibition of Viral vs. Cellular Enzymes

A critical goal in the design of antiviral nucleoside analogs is to achieve selective inhibition of viral polymerases over host cellular DNA and RNA polymerases. nih.gov This selectivity is essential for minimizing toxicity. The structural features of the nucleoside analog, including modifications to both the sugar and the base, are the primary determinants of this selectivity.

The mechanism of action for most nucleoside analogs involves their conversion to the 5'-triphosphate form, which then competes with natural nucleotides for incorporation by polymerases. nih.gov Differences in the active sites of viral and cellular polymerases can be exploited to achieve selectivity. For example, viral reverse transcriptases are generally more promiscuous and more likely to incorporate modified nucleosides than human DNA polymerases.

Several factors contribute to this selectivity:

Chain Termination: Analogs lacking a 3'-hydroxyl group, such as 2',3'-dideoxynucleosides, act as obligate chain terminators. The efficiency and selectivity of this termination depend on how well the analog is recognized and incorporated by the viral polymerase. nih.gov

Conformational Constraints: Modifications to the sugar ring, such as the introduction of a 3'-fluoro group, can lock the sugar into a specific pucker that is preferentially accepted by the viral enzyme. nih.gov

Base Modifications: Alterations to the pyrimidine or purine (B94841) base can enhance binding to the viral polymerase or prevent binding to cellular enzymes. nih.govdongguk.edu

Biochemical assays, such as IC50 determination and single nucleotide incorporation studies, are used to evaluate the inhibitory activity of nucleotide analogs against a panel of viral and human polymerases to determine their selectivity profile. nih.gov For example, the toxicity of some analogs like ddC and Fialuridine is attributed to their poor discrimination by human mitochondrial DNA polymerase, leading to incorporation into mitochondrial DNA and subsequent toxicity. nih.gov

Table 2: Compound Names Mentioned in this Article

Compound Name Abbreviation
3'-Fluoro-2',3'-dideoxy-5-ethyluridine
5-acetylcytosine CAc
5-acetyluracil UAc
5-ethylcytosine
5-ethyluracil
5-fluoro-2′-deoxyuridine
5-fluorouracil
5-formyluracil 5fU
5-hydroxymethyluracil 5hmU
5-methyluridine
3'-deoxy-3'-fluoro-5-methyluridine
d-3'-fluoro-2',3'-unsaturated cytidine d-3'F-d4C
Dideoxycytidine ddC
Fialuridine
Lamivudine 3TC

Mechanisms of Viral Resistance and Strategies to Overcome Them in Nucleoside Analogs

Characterization of Resistance Pathways to Dideoxynucleoside Analogs (General Biochemical Basis)

Resistance to dideoxynucleoside analogs, a class of antiviral compounds that act as chain terminators of viral DNA synthesis, primarily arises from genetic mutations in the viral genome. These mutations can affect the viral enzymes that are the direct targets of the drugs or alter the cellular metabolic pathways that are responsible for activating the prodrugs.

Target Enzyme Mutations (e.g., Reverse Transcriptase, Polymerase)

The most common mechanism of resistance to dideoxynucleoside analogs involves mutations in the viral polymerase, such as the reverse transcriptase (RT) in retroviruses like HIV. These mutations can confer resistance through two main biochemical strategies:

Discrimination: Some mutations in the RT enzyme enhance its ability to discriminate between the natural deoxynucleoside triphosphate (dNTP) substrates and the analog triphosphates. This selective exclusion prevents the incorporation of the antiviral drug into the growing viral DNA chain, thus allowing replication to proceed. A key example of this is the M184V mutation in HIV RT, which confers high-level resistance to lamivudine (B182088) (3TC) and emtricitabine (B123318) (FTC) by sterically hindering their incorporation.

Excision (Phosphorolysis): Another significant resistance mechanism is the enhanced phosphorolytic removal of the incorporated chain-terminating nucleoside analog from the 3'-end of the DNA primer. This process, often mediated by ATP, effectively "unblocks" the primer, allowing DNA synthesis to resume. A well-known group of mutations conferring this type of resistance are the thymidine (B127349) analog mutations (TAMs), such as M41L, D67N, K70R, L210W, T215Y/F, and K219Q/E in HIV RT. These mutations are often selected for during treatment with thymidine analogs like zidovudine (B1683550) (AZT) and stavudine (B1682478) (d4T) and can lead to broad cross-resistance to other nucleoside reverse transcriptase inhibitors (NRTIs).

MutationPrimary Drug SelectionMechanism of ResistanceEffect
M184VLamivudine (3TC), Emtricitabine (FTC)DiscriminationHigh-level resistance to 3TC and FTC.
K65RTenofovir (TDF)DiscriminationBroad resistance to several NRTIs.
L74VDidanosine (ddI), Abacavir (ABC)DiscriminationResistance to ddI and ABC.
TAMs (e.g., T215Y)Zidovudine (AZT), Stavudine (d4T)ExcisionBroad cross-resistance to many NRTIs.

Alterations in Nucleoside Salvage Pathways

Dideoxynucleoside analogs are prodrugs that must be phosphorylated to their active triphosphate form by host cellular kinases. The nucleoside salvage pathway plays a critical role in this activation process. Therefore, alterations in the activity of these cellular enzymes can significantly impact drug efficacy and contribute to resistance.

The initial and often rate-limiting step in the activation of many pyrimidine (B1678525) and purine (B94841) nucleoside analogs is the first phosphorylation, which is catalyzed by enzymes such as thymidine kinase (for thymidine analogs) and deoxycytidine kinase (for deoxycytidine analogs).

Downregulation or Mutation of Cellular Kinases: A decrease in the expression or activity of these activating kinases can lead to reduced levels of the active triphosphate form of the drug, thereby diminishing its antiviral effect. For a nucleoside analog to be effective, it must be a good substrate for these kinases. For instance, the anti-HIV activity of 3'-fluoro- and 3'-azido-substituted 2',3'-dideoxynucleoside analogues is dependent on their phosphorylation, yet there isn't always a direct correlation between their affinity for thymidine kinase or deoxycytidine kinase and their antiviral potency nih.gov. This suggests a complex interplay between uptake, phosphorylation, and incorporation by the viral polymerase. Studies have shown that the phosphorylation status of thymidine kinase 1 can be modulated by antiproliferative drugs, which in turn affects the cellular retention of thymidine analogs like 3'-deoxy-3'-[18F]-fluorothymidine ([18F]FLT) nih.govresearchgate.net. This highlights the intricate cellular regulation that can influence the effectiveness of nucleoside analogs.

Development of Analogs Active Against Drug-Resistant Viral Strains (Contextual)

The continuous emergence of drug-resistant viral strains necessitates the development of new nucleoside analogs with improved activity against these variants. Research efforts have focused on modifying the structure of existing nucleosides to overcome known resistance mechanisms.

In the context of 3'-fluoro-2',3'-dideoxyuridine (FddUrd) and its derivatives, studies have explored how modifications at the C-5 position of the pyrimidine ring can influence antiviral activity and interaction with cellular kinases. While the 3'-fluoro- and 3'-azido-substituted derivatives of 2',3'-dideoxy-5-ethyluridine (ddEtUrd) were found to lack significant anti-retrovirus activity nih.gov, other modifications have shown more promise.

For example, the 5-halogenated derivatives of FddUrd, such as 3'-fluoro-2',3'-dideoxy-5-chlorouridine (FddClUrd), have demonstrated potent and selective anti-HIV-1 activity nih.govnih.gov. Importantly, FddClUrd was shown to retain activity against HIV strains that were resistant to AZT, ddI, or 2',3'-dideoxycytidine (ddC) nih.gov. This suggests that the 3'-fluoro and 5-chloro substitutions may circumvent the resistance mechanisms that affect these other NRTIs.

The table below presents data on the anti-HIV-1 activity and kinase affinity of some 3'-fluoro-2',3'-dideoxyuridine derivatives, illustrating the impact of 5-position substitutions.

CompoundAnti-HIV-1 Activity (ED50 in MT-4 cells, µM)Thymidine Kinase Affinity (Ki/Km)Reference
3'-Fluoro-2',3'-dideoxyuridine (FddUrd)0.04302 nih.govnih.gov
3'-Fluoro-2',3'-dideoxy-5-chlorouridine (FddClUrd)0.2-0.44.0-4.7 nih.gov
3'-Fluoro-2',3'-dideoxy-5-bromouridine (FddBrUrd)0.2-0.44.0-4.7 nih.gov
3'-Fluoro-2',3'-dideoxy-5-iodouridine (FddIUrd)0.2-0.44.0-4.7 nih.gov
3'-Azido-3'-deoxythymidine (AZT)0.0040.66 nih.gov

The data indicates that while the 5-halogenated derivatives of FddUrd have slightly lower anti-HIV-1 activity in cell culture compared to the parent compound, they exhibit a markedly higher affinity for thymidine kinase nih.gov. This improved interaction with the activating cellular enzyme could be a contributing factor to their ability to overcome certain resistance mechanisms. The development of such analogs, which can effectively inhibit both wild-type and drug-resistant viral strains, remains a cornerstone of antiviral research.

Advanced Academic Research Methodologies in Nucleoside Analog Characterization

In Vitro Antiviral Assays and Cellular Models for Efficacy Determination

The antiviral efficacy of 3'-Fluoro-2',3'-dideoxy-5-ethyluridine (also known as F-5EtdUTP in its triphosphate form) is primarily assessed through in vitro assays that measure its ability to inhibit viral replication in cultured cells. These assays are fundamental for determining the compound's potency and selectivity against specific viruses. Cellular models are chosen based on their permissiveness to viral infection and their relevance to human disease.

Key cellular models for evaluating antiviral activity against herpesviruses include human embryonic fibroblasts, which are susceptible to Varicella-Zoster Virus (VZV) infection. nih.gov Plaque reduction assays are a standard method used in these models, where the concentration of the compound required to reduce the number of viral plaques by 50% (EC50) is determined. For related fluorinated nucleosides, such as (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU), these assays have demonstrated high potency against VZV, with EC50 values in the range of 0.001 to 0.01 µg/mL in human embryonic fibroblasts. nih.gov The selectivity of these compounds is highlighted by their low toxicity to the host cells, even at concentrations significantly higher than their effective antiviral dose. nih.gov

The choice of cell line and assay method is critical. For instance, different strains of a virus may exhibit varying susceptibility. Studies on BVDU have tested multiple VZV strains to ensure broad applicability. nih.gov Furthermore, different assay types, such as inhibition of focus formation, viral antigen formation, or viral cytopathogenicity, can provide a comprehensive profile of the antiviral agent's effect over different time courses. nih.gov While specific EC50 values for this compound are not detailed in the provided search results, its triphosphate form has been identified as a less efficient inhibitor of Hepatitis B Virus DNA polymerase compared to other analogs like 3'-fluorothymidine triphosphate (FdTTP). nih.gov

Table 1: Representative In Vitro Antiviral Activity of Related Nucleoside Analogs

Virus Compound Cell Line Assay Type EC50
Varicella-Zoster Virus (VZV) (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU) Human Embryonic Fibroblasts Plaque Reduction 0.001-0.01 µg/mL
Tick-borne Encephalitis Virus (TBEV) 3′-deoxy-3′-fluoroadenosine Porcine Kidney (PS) Cells Not Specified 1.6 - 2.2 µM
Zika Virus 3′-deoxy-3′-fluoroadenosine Not Specified Not Specified 1.1 ± 0.1 µM
West Nile Virus (WNV) 3′-deoxy-3′-fluoroadenosine Not Specified Not Specified 4.7 ± 1.5 µM

Biochemical Enzyme Assays and Kinetic Analysis for Target Interaction

The mechanism of action of nucleoside analogs like this compound is elucidated through biochemical enzyme assays. These compounds typically require intracellular phosphorylation to their active triphosphate form to inhibit the viral DNA polymerase.

The initial phosphorylation step is often catalyzed by a virus-encoded thymidine (B127349) kinase (TK), which is a key factor in the compound's selectivity. mdpi.comfrontiersin.org Viral TKs, particularly from herpesviruses, have a broader substrate specificity than their cellular counterparts and can efficiently phosphorylate nucleoside analogs. frontiersin.orgnih.gov This selective phosphorylation means the active drug is concentrated in virus-infected cells, minimizing effects on uninfected cells. nih.gov For many anti-herpesvirus nucleosides, such as BVDU, activity is dependent on this initial phosphorylation by the viral TK; TK-deficient viral mutants show resistance to the drug. nih.gov

Once converted to its 5'-triphosphate form (F-5EtdUTP), the analog acts as an inhibitor of the viral DNA polymerase. Kinetic analyses of related fluorinated nucleoside triphosphates demonstrate that they act as competitive inhibitors with respect to the natural substrate, deoxythymidine triphosphate (dTTP). nih.gov For example, the triphosphate of 3'-fluorothymidine (FdTTP) showed competitive inhibition against Hepatitis B virus (HBV) DNA polymerase with an inhibition constant (Ki) of 0.04 µM. nih.gov The triphosphate of this compound (F-5EtdUTP) was found to be a less efficient inhibitor of HBV DNA polymerase, with a 50% inhibitory dose (ID50) between 3-5 µM. nih.gov Incorporation of these analogs into the growing DNA chain leads to chain termination because the 3'-fluoro modification prevents the formation of the necessary phosphodiester bond for further elongation. nih.gov

Table 2: Kinetic Parameters for Inhibition of Viral DNA Polymerase by Fluorinated Nucleoside Analogs

Enzyme Inhibitor Inhibition Type Ki Value ID50 Value
Hepatitis B Virus DNA Polymerase 3'-fluorothymidine triphosphate (FdTTP) Competitive 0.04 µM 0.15 µM
Hepatitis B Virus DNA Polymerase 2',3'-dideoxy-3'-fluoro-5-ethyluridine triphosphate (F-5EtdUTP) Not Specified Not Specified 3-5 µM

Spectroscopic and Crystallographic Approaches for Structural Elucidation of Compound-Enzyme Complexes

Understanding the three-dimensional structure of a compound bound to its enzyme target is crucial for rational drug design. X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for this purpose.

X-ray crystallography can provide high-resolution atomic models of a drug-enzyme complex, revealing the specific interactions that govern binding and inhibition. While a crystal structure for this compound complexed with a viral enzyme is not available in the provided results, studies on related systems offer significant insight. For example, the crystallization of enzymes like 5'-fluoro-5'-deoxyadenosine (B1198245) synthase has been achieved, allowing for diffraction data collection at high resolution (1.9 Å), which is essential for understanding the biochemical process of C-F bond formation. nih.gov Similarly, crystallographic studies of the Drep2-Drep3 CIDE domain complex, involved in apoptosis, demonstrate the feasibility of crystallizing protein-protein complexes, a process analogous to studying enzyme-inhibitor complexes. nih.gov These structural studies can reveal the precise orientation of the inhibitor in the active site and identify key amino acid residues involved in the interaction.

NMR spectroscopy is another vital tool, particularly for studying the structure and dynamics of molecules in solution. 19F NMR is especially useful for fluorinated compounds like this compound. The fluorine atom serves as a sensitive probe of the local molecular environment. nih.gov Studies using 5-fluoro-2'-deoxyuridine (B1346552) (FdU) have shown that 19F NMR can distinguish between different non-canonical DNA structures, such as G-quadruplexes and i-motifs, by providing unique 19F chemical signatures. nih.govnih.gov This approach could be applied to study the conformation of FDEU when bound to its target enzyme, providing valuable information about the binding mode and the structural changes induced upon binding.

Computational Modeling for Structure-Activity Prediction and Understanding Resistance Mechanisms

Computational modeling plays a critical role in modern drug discovery by predicting how chemical structures relate to biological activity and by providing insights into drug resistance. These methods are particularly valuable when experimental structural data is limited.

Structure-Activity Relationship (SAR) studies, often aided by computational methods, investigate how modifications to a chemical structure affect its biological potency. For 3'-fluoro-2',3'-dideoxy-5-chlorouridine, a related compound, SAR studies revealed it to be a highly selective inhibitor of HIV-1. nih.gov Such analyses help in identifying the key chemical features required for optimal antiviral activity, guiding the design of new, more potent analogs. nih.govnih.gov Quantitative Structure-Activity Relationship (QSAR) models use statistical methods to correlate physicochemical properties of compounds with their activities, enabling the prediction of efficacy for novel molecules. researchgate.net

Homology modeling is a computational technique used to build a three-dimensional model of a protein when its experimental structure is unknown, based on the known structure of a related homologous protein. nih.gov This approach could be used to model the structure of VZV thymidine kinase or DNA polymerase to predict how this compound binds. By docking the compound into the modeled active site, researchers can hypothesize about the binding orientation and key interactions. nih.gov

Understanding resistance is crucial for the long-term viability of an antiviral drug. Resistance to nucleoside analogs often arises from mutations in the viral enzymes that activate the drug (e.g., thymidine kinase) or are the drug's target (e.g., DNA polymerase). wikipedia.org For example, a mutation in the VZV TK could reduce its ability to phosphorylate FDEU, rendering the drug ineffective. nih.gov Computational models can simulate the effect of these mutations on protein structure and drug binding. By comparing the binding energy of the drug to the wild-type and mutant enzymes, it is possible to predict which mutations are likely to confer resistance. researchgate.net This predictive capability is essential for anticipating clinical challenges and for designing second-generation drugs that can overcome known resistance mechanisms.

常见问题

Q. What are the established synthetic routes for 3'-Fluoro-2',3'-dideoxy-5-ethyluridine, and what key reagents are involved?

The compound can be synthesized via multistep protocols involving nucleoside analogues and phosphorus trichloride (PCl₃) for phosphorochloridite intermediates. For example, dinucleoside phosphorochloridites are synthesized from PCl₃ and nucleosides like 3'-fluoro-2',3'-dideoxythymidine (FLT), followed by coupling with ethyl-modified uracil derivatives. Reaction optimization includes controlling stoichiometry, temperature, and solvent polarity to minimize side products . Advanced variants use phosphoramidite chemistry (e.g., coupling 5-ethyluridine with 3'-fluoro-2',3'-dideoxyribose precursors) .

Q. How does the 5-ethyl substitution influence the compound’s antiviral activity compared to halogenated analogues?

The 5-ethyl group enhances lipophilicity, potentially improving cellular uptake and metabolic stability compared to halogenated analogues (e.g., 5-iodo or 5-fluoro derivatives). Studies on similar compounds, such as 5-halogeno-FddUrd analogues, show that bulky substituents at the 5-position reduce steric hindrance for viral polymerase binding, but the ethyl group’s impact on HIV-1 inhibition efficacy requires comparative IC₅₀ assays in MT-4 or peripheral blood mononuclear cells (PBMCs) .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • NMR Spectroscopy : ¹⁹F and ¹H NMR verify fluorination at the 3' position and ethyl substitution at C5.
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ ion).
  • HPLC : Reverse-phase chromatography with UV detection at 260 nm assesses purity (>95% typical for in vitro studies) .

Advanced Research Questions

Q. What challenges arise in optimizing the yield of this compound during phosphoramidite coupling, and how can they be mitigated?

Key challenges include:

  • Low coupling efficiency : Due to steric hindrance from the 5-ethyl group. Mitigation: Use activating agents like 1H-tetrazole or 5-ethylthio-1H-tetrazole.
  • Depurination : Acidic conditions during deprotection can degrade the glycosidic bond. Mitigation: Shorten reaction times and use milder acids (e.g., dichloroacetic acid instead of trichloroacetic acid) .

Q. How can radiolabeled derivatives (e.g., ¹²⁵I or ³H) be synthesized for imaging or pharmacokinetic studies?

  • Iododestannylation : Replace a stannyl group (e.g., 5-trimethylstannyl precursor) with ¹²⁵I using iododestannylation reagents (e.g., ICl or N-iodosuccinimide) .
  • Tritiation : Catalytic tritium gas exchange at the 5-ethyl group or 3'-fluorine position under Pd/C or Rh catalysis .

Q. Are there discrepancies in reported antiviral efficacy data, and how can they be resolved?

Contradictions arise from:

  • Cell-line variability : HIV-1 inhibition assays in MT-4 cells vs. primary PBMCs may show differing IC₅₀ values due to metabolic differences.
  • Assay conditions : Variations in serum concentration or incubation time affect intracellular phosphorylation. Resolution: Standardize protocols using WHO-recommended guidelines and include positive controls like zidovudine (AZT) .

Q. What strategies improve the metabolic stability of this compound in vivo?

  • Prodrug design : Synthesize 5'-O-(alkyloxycarbonyl) or 3'-O-(amino acid) esters to enhance plasma stability and delay enzymatic cleavage .
  • Nanoformulation : Encapsulate in PEGylated liposomes to reduce renal clearance and prolong half-life .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。